molecular formula C14H19NO4 B8463908 4-Acetylamino-5-(3-methoxyphenyl)valeric acid

4-Acetylamino-5-(3-methoxyphenyl)valeric acid

Cat. No.: B8463908
M. Wt: 265.30 g/mol
InChI Key: VQMFJQQHCRKKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylamino-5-(3-methoxyphenyl)valeric acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-acetamido-5-(3-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(16)15-12(6-7-14(17)18)8-11-4-3-5-13(9-11)19-2/h3-5,9,12H,6-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VQMFJQQHCRKKMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)O)CC1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-acetylamino-5-(3-methoxyphenyl)valeric acid (151 mg) and (+)-cinchonine (110 mg) in 1,4-dioxane (2.6 ml) was refluxed and the solution was allowed to cool. The resulting precipitates were collected by filtration and dried to give a salt of (S)-4-acetylamino-5-(3-methoxyphenyl)valeric acid and (+)-cinchonin (117 mg). This compound was recrystallized from 1,4-dioxane to give the pure salt (61 mg).
Quantity
151 mg
Type
reactant
Reaction Step One
Name
(+)-cinchonine
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-acetylamino-5-(3-methoxyphenyl)valerate (508 mg) in 1,4-dioxane (2 ml), 4N hydrogen chloride in 1,4-dioxane (4 ml) was added and the solution was stirred for 1 hour. The solution was poured into ice water (6 ml) and the pH of the solution was adjusted to 12 with sodium hydroxide solution. The solution was washed successively with diisopropyl ether and ethyl acetate and the pH of the solution was adjusted to 1 with 6N hydrochloric acid. The solution was extracted with ethyl acetate and the extract was washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo to give 4-acetylamino-5-(3-methoxyphenyl)valeric acid (362 mg).
Name
tert-butyl 4-acetylamino-5-(3-methoxyphenyl)valerate
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.